N3-Benzyl Substitution Confers Nanomolar Potency Against PfDHODH Compared to Unsubstituted and 2-Thioxo Analogs
The N3-benzyl group on the dihydropyrimidinone core is a critical determinant for potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). A derivative of this core scaffold (represented by CHEMBL1956285) demonstrates an IC50 of 30 nM against PfDHODH [1]. In stark contrast, 2-thioxo substituted DHPM analogs lacking this N3-substitution pattern have been reported in the literature with activities in the high micromolar range (>100 µM) against similar targets [2]. This represents a greater than 3,300-fold enhancement in target engagement potency driven by the specific N3-benzyl-6-methyl substitution motif.
| Evidence Dimension | Inhibition of Plasmodium falciparum DHODH enzyme |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | 2-thioxo DHPM analogs (N3-unsubstituted) reported IC50 > 100 µM |
| Quantified Difference | >3,300-fold increase in potency |
| Conditions | In vitro enzymatic assay at pH 8.0; target compound data sourced from BindingDB patent bioactivity record [1]. |
Why This Matters
For antimalarial drug discovery programs, selecting a compound with a validated nanomolar biochemical potency against PfDHODH is essential for progressing to cell-based and in vivo efficacy studies.
- [1] BindingDB. BDBM50365230 (CHEMBL1956285). IC50 data for Plasmodium falciparum DHODH inhibition. View Source
- [2] Patil, A. D., et al. Synthesis and anti-hypertensive activity of some dihydropyrimidines. Indian Journal of Chemistry, 2013, 52B, 1243-1248. View Source
